2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile
Description
2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 4, a 2-naphthyl moiety at position 7, and a carbonitrile group at position 6.
The molecular formula of this compound is C₂₀H₁₈N₄, with a molecular weight of 314.4 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-7-naphthalen-2-ylpyrrolo[1,2-a]pyrimidine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-13-9-14(2)23-12-19(18(11-21)20(23)22-13)17-8-7-15-5-3-4-6-16(15)10-17/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJWBZAOLFKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC4=CC=CC=C4C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155381 | |
| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338400-99-0 | |
| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-7-(2-naphthalenyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine, and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) can yield the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various catalysts like copper chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines exhibit significant anti-cancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression:
- Mechanism : It acts as an inhibitor of Focal Adhesion Kinase (FAK) and Pyk2, which are critical in regulating cell survival and proliferation pathways associated with tumor growth and metastasis .
- Case Studies : In vitro studies demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, which can alleviate symptoms associated with chronic inflammation:
- Research Findings : In animal models of inflammation, treatment with the compound resulted in reduced markers of inflammation and improved clinical outcomes .
Antimicrobial Activity
Pyrrolo[1,2-a]pyrimidine derivatives have been evaluated for their antimicrobial effects against various pathogens:
- Study Results : Laboratory tests revealed that the compound exhibits inhibitory activity against both gram-positive and gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .
Data Tables
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Anticancer Activity | Inhibition of FAK and Pyk2 | Reduced viability in cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways | Decreased inflammation markers in animal models |
| Antimicrobial | Inhibition of bacterial growth | Effective against gram-positive and gram-negative bacteria |
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate ()
- Core Structure: Pyrrolo[1,2-a]pyrimidine derivative with ester and aminophenyl substituents.
- Molecular Formula : C₂₆H₂₂N₄O₄ (MW: 454.5 g/mol).
- Key Features :
- Contains an ester group (polar, hydrolyzable) instead of a nitrile.
- Substituents at positions 3 and 5 differ, impacting electronic and steric profiles.
- Physicochemical Data :
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives ()
- Core Structure : Pyrrolo[1,2-a]pyrazine-dione with hexahydro and alkyl/benzyl substituents.
- Key Features :
Upadacitinib ()
- Core Structure : Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine fused system.
- Molecular Formula : C₁₇H₁₉F₃N₆O (MW: 389.38 g/mol).
- Key Features :
- Contrast :
- The target compound’s nitrile and naphthyl groups likely reduce water solubility compared to upadacitinib’s ionizable amide.
Physicochemical Properties Comparison
Biological Activity
2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related pyrrolopyrimidine derivatives have been synthesized using methods such as cyclization reactions involving naphthalene derivatives and pyrimidine precursors. These methods often yield compounds with varying degrees of biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range against COX-2, indicating their potential as anti-inflammatory agents.
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 2,4-Dimethyl derivative | 0.04 ± 0.01 | Moderate | High |
| Celecoxib (standard) | 0.04 ± 0.01 | Low | High |
Antioxidant Activity
In addition to anti-inflammatory effects, some pyrrolopyrimidine derivatives have been evaluated for their antioxidant activity. The presence of naphthyl and dimethyl groups has been associated with enhanced radical scavenging activities. Compounds have shown the ability to reduce oxidative stress markers in cellular models.
Antiviral Activity
There is emerging evidence suggesting that pyrrolopyrimidine derivatives may possess antiviral properties. Some studies indicate that these compounds can inhibit viral replication and modulate immune responses, although specific data on this compound remains limited.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications at various positions on the pyrrolopyrimidine scaffold can significantly influence their pharmacological profiles:
- Substituent Effects : The introduction of electron-donating groups (e.g., methyl or methoxy) at the 2 and 4 positions enhances anti-inflammatory activity.
- Aromatic Systems : The presence of bulky aromatic systems like naphthalene increases lipophilicity and may improve bioavailability.
- Cyanide Group : The carbonitrile group at position 8 is associated with increased potency against specific targets like COX enzymes.
Case Study 1: In Vivo Efficacy
A study conducted on a series of pyrrolopyrimidine derivatives demonstrated significant efficacy in reducing paw edema in rat models induced by carrageenan. Compounds exhibiting structural similarities to this compound showed comparable results to established anti-inflammatory drugs like indomethacin.
Case Study 2: Toxicity Profiles
Toxicity assessments revealed that certain derivatives had favorable safety profiles in acute toxicity tests on rodents, with LD50 values exceeding 2000 mg/kg. This suggests a potential for therapeutic use with manageable safety risks.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Precursor | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 3-Amino-2-cyanopyrrole | Formamide, DMF, reflux (6–8 h) | 65–75% | |
| Piperidine derivative | Neat, 140°C (20 min) | >95% | |
| Chloropyrrolopyrimidine | Aniline, methanol, reflux (5–7 h) | 70–80% |
Advanced: How can researchers optimize reaction conditions to improve regioselectivity in naphthyl-substituted pyrrolopyrimidines?
Methodological Answer:
Regioselectivity challenges arise during naphthyl group introduction due to steric and electronic factors. Strategies include:
- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the 7-position .
- Temperature modulation : Lower temperatures (80–100°C) reduce side reactions during naphthyl coupling .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, improving reaction homogeneity .
Basic: What spectroscopic techniques are critical for characterizing pyrrolopyrimidine carbonitriles?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm) .
- ¹³C NMR : Confirms nitrile carbon (δ 115–120 ppm) and pyrimidine ring carbons (δ 145–160 ppm) .
- IR spectroscopy : Detects C≡N stretching (2200–2250 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can contradictory crystallography and spectral data be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray crystallography (solid-state) and solution NMR data may arise from conformational flexibility or solvent effects. Mitigation strategies:
- DFT calculations : Compare computed vs. experimental NMR shifts to identify dominant conformers .
- Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering) affecting spectral splitting .
- Powder XRD : Confirm crystallinity and rule out polymorphic variations .
Advanced: What computational approaches predict the biological activity of pyrrolopyrimidine derivatives?
Methodological Answer:
- Molecular docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The naphthyl group may engage in π-π stacking with hydrophobic binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity data from analogs .
- ADMET prediction : Use SwissADME to assess solubility (LogP ≈ 3.5) and blood-brain barrier permeability .
Basic: What are common side reactions during pyrrolopyrimidine synthesis, and how are they minimized?
Methodological Answer:
- Nitrile hydrolysis : Avoid aqueous basic conditions; use anhydrous solvents (DMF, THF) .
- Oligomerization : Limit reaction time (<10 h) and monitor via TLC .
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Advanced: How do substituents (e.g., methyl vs. phenyl) impact the electronic properties of pyrrolopyrimidines?
Methodological Answer:
- Electron-donating groups (methyl) : Increase HOMO energy, enhancing nucleophilic reactivity (e.g., toward electrophilic aryl halides) .
- Electron-withdrawing groups (cyano) : Stabilize the LUMO, improving π-acceptor capacity in charge-transfer complexes .
- Cyclic voltammetry : Quantify redox potentials to map substituent effects on electron affinity .
Basic: What purification methods are recommended for pyrrolopyrimidine carbonitriles?
Methodological Answer:
- Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals .
- Flash chromatography : Optimize with ethyl acetate/hexane gradients (Rf ≈ 0.3–0.5) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
